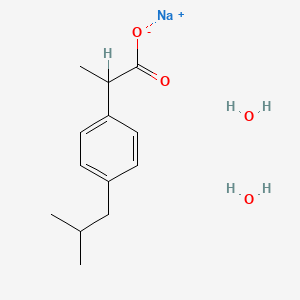

Ibuprofen sodium dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ibuprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and alleviate inflammation. It is a sodium salt form of ibuprofen, which enhances its solubility and absorption rate, leading to faster onset of action. This compound is commonly used to treat conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and minor injuries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen sodium typically involves the following steps:

Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-isobutylacetophenone.

Hydrolysis and Oxidation: The 4-isobutylacetophenone undergoes hydrolysis and oxidation to form 4-isobutylphenylacetic acid.

Formation of Ibuprofen: The 4-isobutylphenylacetic acid is then converted to ibuprofen through a series of reactions, including esterification and hydrolysis.

Conversion to Sodium Salt: Finally, ibuprofen is reacted with sodium hydroxide to form ibuprofen sodium

Industrial Production Methods: Industrial production of ibuprofen sodium follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous-flow synthesis and the use of environmentally friendly catalysts are some of the advancements in industrial production .

Types of Reactions:

Esterification: Ibuprofen sodium can undergo esterification reactions to form esters, which can improve its solubility and absorption characteristics.

Salt Formation: The formation of salts, such as ibuprofen sodium, is crucial for modifying the drug’s solubility and bioavailability.

Halogenation: Ibuprofen sodium can undergo halogenation reactions, where halogen atoms are introduced into the molecule.

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts.

Salt Formation: Involves the reaction with bases such as sodium hydroxide.

Halogenation: Involves the use of halogenating agents like chlorine or bromine.

Major Products Formed:

Esters: Formed from esterification reactions.

Salts: Formed from reactions with bases.

Halogenated Compounds: Formed from halogenation reactions.

Scientific Research Applications

Ibuprofen sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.

Biology: Studied for its effects on cellular processes and inflammation pathways.

Medicine: Widely used in clinical research for pain management and anti-inflammatory treatments.

Industry: Used in the formulation of various pharmaceutical products .

Mechanism of Action

Ibuprofen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, ibuprofen sodium reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Similar Compounds:

Ibuprofen: The parent compound, which has a slower onset of action compared to ibuprofen sodium.

Naproxen: Another NSAID with similar anti-inflammatory properties but a longer duration of action.

Aspirin: An NSAID with a different mechanism of action, primarily used for its antiplatelet effects.

Uniqueness of Ibuprofen Sodium:

Faster Onset of Action: Due to its higher solubility, ibuprofen sodium is absorbed more quickly into the bloodstream, providing faster relief from symptoms.

Enhanced Solubility: The sodium salt form improves its solubility in water, making it more effective in certain formulations.

Ibuprofen sodium stands out among NSAIDs for its rapid action and enhanced solubility, making it a valuable option for quick relief from pain and inflammation.

Properties

| 527688-20-6 | |

Molecular Formula |

C13H20NaO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

sodium;2-[4-(2-methylpropyl)phenyl]propanoate;dihydrate |

InChI |

InChI=1S/C13H18O2.Na.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2 |

InChI Key |

SAEVWWQLQNPPIO-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].O.O.[Na+] |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.O.[Na] |

| 527688-20-6 | |

Related CAS |

15687-27-1 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)